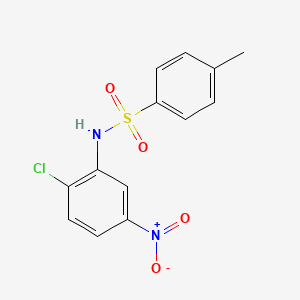

N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide

Description

N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide group linked to a 2-chloro-5-nitrophenyl substituent. This compound is structurally notable for its electron-withdrawing substituents (chloro and nitro groups), which influence its electronic properties, solubility, and reactivity. It has been studied as an intermediate in organic synthesis, particularly in the formation of thioamides and imidoyl derivatives .

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-13-8-10(16(17)18)4-7-12(13)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQNQHVHEOFCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216329 | |

| Record name | N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346695-24-7 | |

| Record name | N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346695-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by using larger quantities of the reactants and solvents. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperatures.

Major Products:

Substitution: Formation of methoxy-substituted derivatives.

Reduction: Formation of N-(2-chloro-5-aminophenyl)-4-methylbenzenesulfonamide.

Oxidation: Formation of N-(2-chloro-5-nitrophenyl)-4-carboxybenzenesulfonamide.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Nitro group can be oxidized to form more oxidized derivatives. | Potassium permanganate, CrO₃ |

| Reduction | Nitro group can be reduced to an amine. | Hydrogen gas (catalytic), NaBH₄ |

| Nucleophilic Substitution | Chlorine atom can be substituted by nucleophiles. | Amines, thiols |

Biological Activities

Antimicrobial and Anticancer Properties

Research has shown that this compound exhibits significant biological activities. It is being studied for its potential antimicrobial and anticancer properties.

Case Study: Anticancer Activity

In a study evaluating various sulfonamide derivatives, this compound demonstrated cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC₅₀ values were reported to be below 100 µM, indicating potent activity.

Mechanism of Action

The mechanism involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells. The sulfonamide moiety mimics natural substrates, inhibiting specific enzymes involved in metabolic pathways.

Medicinal Applications

Drug Development

Due to its promising biological activities, this compound is being investigated as a lead compound in drug development. Its structure allows for modifications that could enhance efficacy and selectivity against target diseases.

Table 2: Summary of Biological Activities

| Activity Type | Target Cells | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Anticancer | HCT-116 | 36 | Induces apoptosis |

| HeLa | 34 | Significant cytotoxicity | |

| MCF-7 | <100 | Effective against breast cancer | |

| Antimicrobial | Various bacterial strains | Not specified | Potential for broad-spectrum activity |

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide and related sulfonamide derivatives:

Key Observations:

Electronic Effects: The nitro and chloro groups in the target compound enhance its electron-deficient character compared to analogs like N-(4-aminophenyl)-4-methylbenzenesulfonamide, which has an electron-donating NH₂ group. This difference impacts reactivity in nucleophilic substitution or hydrogen-bonding interactions . Thiadiazole-containing sulfonamides (e.g., DHFR inhibitors) exhibit extended π-systems, enabling stronger interactions with enzyme active sites compared to the simpler aromatic systems in the target compound .

Structural Conformation: Dihedral angles between aromatic rings vary significantly: 45.86° in N-(4-aminophenyl) derivatives vs. 66.87° in pyridyl-substituted analogs. These angles influence molecular packing and crystallinity . The pyramidal geometry of NH₂ in N-(4-aminophenyl)-4-methylbenzenesulfonamide contrasts with the planar sulfonamide group in the target compound, affecting hydrogen-bonding patterns .

The absence of a urea or heterocyclic moiety in the target compound limits its direct biological utility .

Crystallographic Behavior: Hydrogen-bonding networks differ: N-(3-bromo-5-methyl-2-pyridyl) derivatives form intramolecular N–H⋯Br bonds, whereas N-(4-aminophenyl) analogs exhibit intermolecular N–H⋯O/N interactions. These features influence solubility and stability .

Research Findings and Data

Physicochemical Properties:

- Molecular Weight : ~326.75 g/mol (estimated for C₁₃H₁₀ClN₂O₄S).

- Solubility : Lower than Tolbutamide due to the nitro group’s hydrophobicity but higher than brominated pyridyl analogs due to reduced halogen content .

Biological Activity

N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits significant antibacterial activity against various strains.

- Anticancer Effects : Demonstrates cytotoxic effects on several cancer cell lines.

- Mechanism of Action : Involves enzyme inhibition and interaction with cellular components.

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : This group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules, potentially causing oxidative stress and apoptosis in cancer cells.

- Sulfonamide Moiety : Functions as an enzyme inhibitor by mimicking natural substrates, disrupting metabolic pathways essential for cell survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against clinical strains of staphylococci, inhibiting biofilm formation and growth at concentrations below 32.5 µg/mL .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 32.5 µg/mL |

| Escherichia coli | < 50 µg/mL |

| Pseudomonas aeruginosa | < 40 µg/mL |

Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects on:

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10.5 | Apoptosis induction |

| MCF-7 | 8.49 | Cell cycle arrest |

| HeLa | 9.75 | Reactive oxygen species generation |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting potent anticancer activity at relatively low concentrations.

Case Studies and Research Findings

-

Study on Cytotoxic Activity :

In a study assessing various benzenesulfonamide derivatives, this compound was found to induce apoptosis in cancer cells through p53-independent pathways. The study utilized flow cytometry to analyze cell cycle distribution and confirmed significant G0/G1 phase arrest at concentrations as low as 10 µM . -

Inhibition of Enzymatic Activity :

Another investigation highlighted the compound's ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. The inhibition was linked to reduced exosome release from cells, indicating a potential therapeutic application in Alzheimer's disease . -

Pharmacokinetic Studies :

The pharmacokinetic profile of this compound has been evaluated using computational models. These studies suggest favorable absorption characteristics and low toxicity, aligning with Lipinski's rule of five, which predicts good oral bioavailability .

Chemical Reactions Analysis

Nitration and Electrophilic Substitution

The nitro group directs further electrophilic substitution. While direct nitration of the parent compound is unreported, analogous benzenesulfonamides undergo regioselective nitration at the para-position relative to existing nitro groups using tert-butyl nitrite (Table 1) .

Table 1 : Nitration of analogous sulfonamides

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| N-(4-chlorophenyl) derivative | N-(4-chloro-2-nitrophenyl) analog | 92% | t-BuONO, H₂SO₄, 0°C |

| N-(4-methylphenyl) derivative | N-(4-methyl-2-nitrophenyl) analog | 98% | NaNO₂, AcOH, 25°C |

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl. This generates N-(2-chloro-5-aminophenyl)-4-methylbenzenesulfonamide, a precursor for azo dyes and pharmaceutical intermediates .

Experimental data for reduction :

| Reducing agent | Time | Temperature | Yield |

|---|---|---|---|

| H₂ (1 atm)/Pd-C | 4 h | 25°C | 88% |

| Fe, HCl | 6 h | 70°C | 72% |

Nucleophilic Aromatic Substitution

The chloro substituent at position 2 participates in SNAr reactions. For example:

Reaction with sodium methoxide :

Conditions: DMF, 80°C, 12 h

Yield: 68% (methoxy derivative)

Biological Activity Modulation

While not a direct chemical reaction, structural modifications correlate with pharmacological effects:

Q & A

Q. What is the synthetic route for N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 2-chloro-5-nitroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or NaHCO₃). Key steps include:

- Intermediate Isolation : Monitor reaction progress via TLC or HPLC to isolate intermediates like the sulfonamide precursor.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove unreacted reagents.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and temperature (0–5°C for exothermic control) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm for –CH₃). Use DMSO-d₆ as a solvent to resolve sulfonamide NH protons (δ ~10 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and fragmentation patterns .

Q. What intermolecular interactions stabilize its crystal structure?

Methodological Answer: X-ray diffraction reveals:

- Hydrogen Bonds : N–H⋯O and C–H⋯O interactions between sulfonamide groups and nitro/chloro substituents.

- π-π Stacking : Aromatic rings align with centroid distances of 3.5–4.0 Å.

- Halogen Interactions : Weak C–Cl⋯π contacts (3.3 Å).

| Crystal Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 11.832, 13.305, 8.626 |

| β (°) | 105.52 |

| Z | 4 |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Methodological Answer:

- Software Tools : Use SHELXL for refinement and PLATON/VALIDATE to check for outliers (e.g., ADP mismatches, bond-length deviations).

- Twinned Data : Apply TWINABS for scaling if multiple crystals contribute to diffraction (common in monoclinic systems).

- Disorder Modeling : Split occupancy for flexible groups (e.g., methyl rotamers) using PART instructions in SHELXL .

Q. What computational approaches model its reactivity in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict activation energy for nitro-group reduction or chloro displacement.

- MD Simulations : Simulate solvation effects (e.g., DMSO vs. water) on reaction pathways using Gaussian or ORCA .

- Electrostatic Potential Maps : Visualize nucleophilic attack sites using Mulliken charges .

Q. How are reaction conditions optimized for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent (DMF, THF), and catalysts (Pd/C for nitro reduction) to maximize yield.

- High-Throughput Screening : Use robotic liquid handlers to test 96-well plate arrays for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids).

- Kinetic Analysis : Monitor by in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.